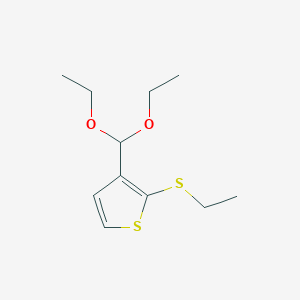
3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene is a heterocyclic compound containing a thiophene ring substituted with diethoxymethyl and ethylsulfanyl groups. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with diethoxymethyl chloride and ethylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, Friedel-Crafts catalysts, and various solvents like chloroform and benzene.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes, and other substituted thiophenes.
Aplicaciones Científicas De Investigación
3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3 position.
Uniqueness
3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene is unique due to the presence of both diethoxymethyl and ethylsulfanyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
24565-55-7 |
|---|---|
Fórmula molecular |
C11H18O2S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
3-(diethoxymethyl)-2-ethylsulfanylthiophene |
InChI |
InChI=1S/C11H18O2S2/c1-4-12-10(13-5-2)9-7-8-15-11(9)14-6-3/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
MGJCUGSKXYNZDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=C(SC=C1)SCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


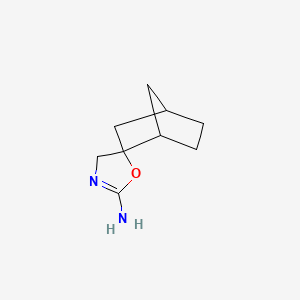
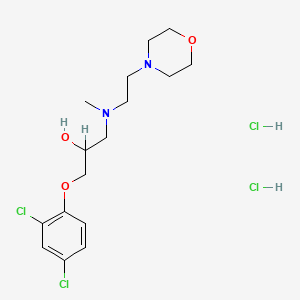
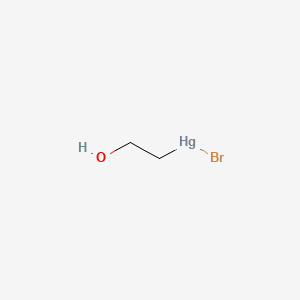
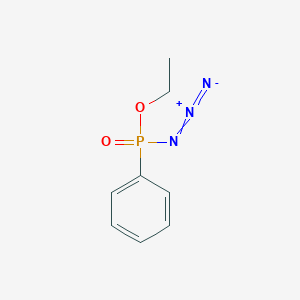
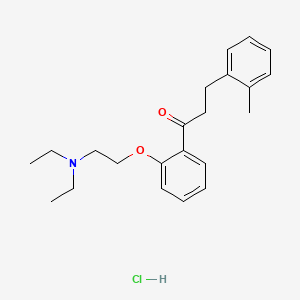
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
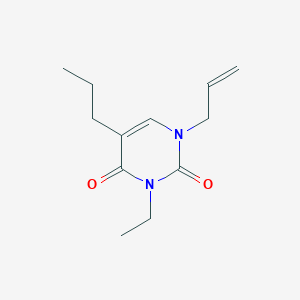
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
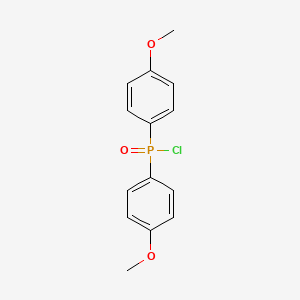
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)



![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
